molecular formula C6H11ClO B13110874 2-Chloro-2-methyloxane CAS No. 89357-26-6

2-Chloro-2-methyloxane

Cat. No.: B13110874
CAS No.: 89357-26-6
M. Wt: 134.60 g/mol
InChI Key: RJBIAXFBYUNWFW-UHFFFAOYSA-N
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Description

2-chloro-2-methyltetrahydro-2H-pyran is a chemical compound with the molecular formula C6H11ClO It is a derivative of tetrahydropyran, characterized by the presence of a chlorine atom and a methyl group attached to the second carbon of the tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-methyltetrahydro-2H-pyran typically involves the chlorination of 2-methyltetrahydro-2H-pyran. One common method is the reaction of 2-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H12O+SOCl2C6H11ClO+SO2+HCl\text{C}_6\text{H}_{12}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{11}\text{ClO} + \text{SO}_2 + \text{HCl} C6​H12​O+SOCl2​→C6​H11​ClO+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of 2-chloro-2-methyltetrahydro-2H-pyran can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-methyltetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-methyltetrahydro-2H-pyran-2-ol.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can yield 2-methyltetrahydro-2H-pyran.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 2-methyltetrahydro-2H-pyran-2-ol.

    Oxidation: 2-methyltetrahydro-2H-pyran-2-one.

    Reduction: 2-methyltetrahydro-2H-pyran.

Scientific Research Applications

2-chloro-2-methyltetrahydro-2H-pyran is used in various scientific research applications, including:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: It is explored for its potential use in the development of pharmaceuticals.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-2-methyltetrahydro-2H-pyran involves its reactivity with various nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are primarily determined by the functional groups present in the compound and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-2-methyltetrahydro-2H-pyran: Similar structure but with a bromine atom instead of chlorine.

    2-methyltetrahydro-2H-pyran: Lacks the halogen substituent.

    2-chloro-2-ethyltetrahydro-2H-pyran: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-chloro-2-methyltetrahydro-2H-pyran is unique due to the presence of both a chlorine atom and a methyl group on the tetrahydropyran ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

CAS No.

89357-26-6

Molecular Formula

C6H11ClO

Molecular Weight

134.60 g/mol

IUPAC Name

2-chloro-2-methyloxane

InChI

InChI=1S/C6H11ClO/c1-6(7)4-2-3-5-8-6/h2-5H2,1H3

InChI Key

RJBIAXFBYUNWFW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCO1)Cl

Origin of Product

United States

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